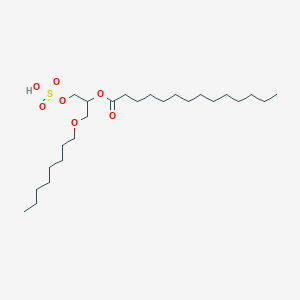![molecular formula C17H12N2O2 B15162579 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione CAS No. 144704-19-8](/img/structure/B15162579.png)
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione is a complex organic compound with significant interest in various scientific fields.
Méthodes De Préparation
The synthesis of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione involves multiple steps, often starting with the formation of the carbazole core. One common method includes the Pomeranz–Fritsch synthesis, which involves the cyclization of an appropriate precursor under acidic conditions . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific temperature controls .
Analyse Des Réactions Chimiques
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione undergoes various chemical reactions, including:
Applications De Recherche Scientifique
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione involves several pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to cell death.
Apoptosis Induction: The compound can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome C and activation of caspases.
Comparaison Avec Des Composés Similaires
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione is unique compared to other pyridocarbazoles due to its specific substitution pattern and functional groups. Similar compounds include:
Ellipticine: Known for its anticancer properties and similar DNA intercalation mechanism.
9-Aminoellipticine: A derivative with modifications that enhance its biological activity.
7,9-Dimethoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole:
Propriétés
Numéro CAS |
144704-19-8 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione |
InChI |
InChI=1S/C17H12N2O2/c1-8-11-7-18-6-5-10(11)9(2)16-14(8)15-12(19-16)3-4-13(20)17(15)21/h3-7,19H,1-2H3 |
Clé InChI |
SIHXDXGGUXBJRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C(=O)C(=O)C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
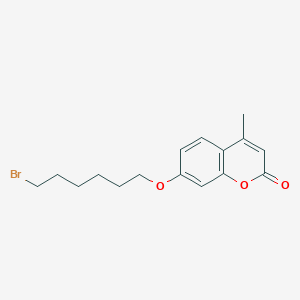
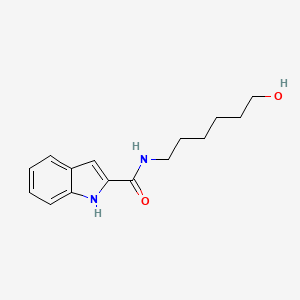
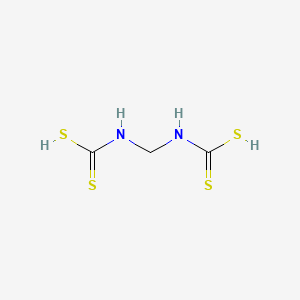
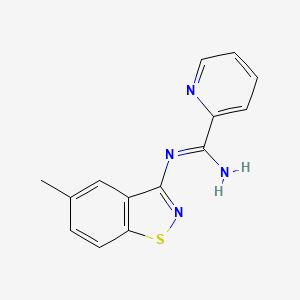
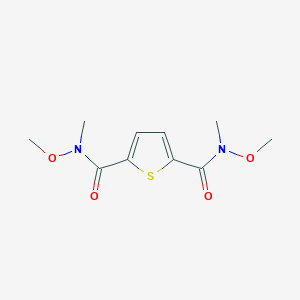
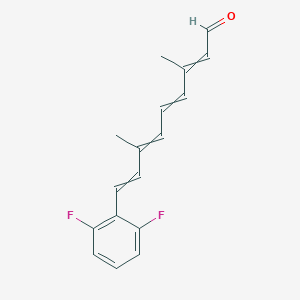

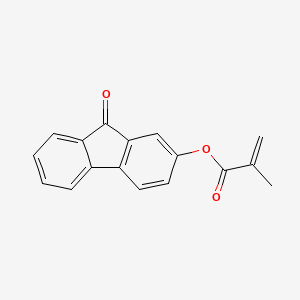
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
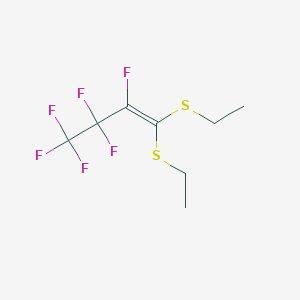
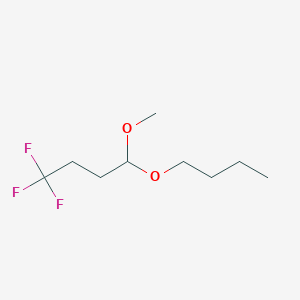
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
